



Application Notes and Protocols: SR9238 in Diet-Induced Obese (DIO) Mice

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Compound of Interest		
Compound Name:	SR9238	
Cat. No.:	B15603374	Get Quote

These application notes provide a detailed protocol for the administration of **SR9238** to diet-induced obese (DIO) mice, a common preclinical model for studying metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The information is intended for researchers, scientists, and drug development professionals.

Introduction

SR9238 is a synthetic, liver-selective inverse agonist of the Liver X Receptor (LXR).[1][2] LXRs are nuclear receptors that play a crucial role in regulating lipid and cholesterol metabolism. By acting as an inverse agonist, **SR9238** suppresses the transcriptional activity of LXR, leading to a reduction in hepatic lipogenesis (the production of fatty acids) and inflammation.[2][3] Preclinical studies have demonstrated its efficacy in reducing hepatic steatosis (fatty liver), inflammation, and fibrosis in mouse models of obesity and liver disease.[3][4][5]

Data Presentation

The following tables summarize the key quantitative data from studies involving the administration of **SR9238** to DIO mice.

Table 1: SR9238 Dosage and Administration in DIO Mice



Parameter	Value	Reference
Drug	SR9238	[1][3]
Dosage	30 mg/kg	[1][3]
Frequency	Once daily (qd)	[1][3]
Route of Administration	Intraperitoneal (i.p.) injection	[1][3]
Vehicle	10% DMSO / 10% Tween-80 / 80% Water	[3]
Treatment Duration	30 days	[1][3]

Table 2: Animal Model Specifications

Parameter	Description	Reference
Species	Mouse	[1][3]
Strain	C57BL/6J or B6 V-lep ob/J (ob/ob)	[1][3]
Model	Diet-Induced Obesity (DIO)	[1]
Diet	High-fat diet (e.g., 60% kcal from fat) or a high trans-fat, fructose, and cholesterol diet	[1][3]
Induction Period	Mice are typically fed the high- fat diet for a period (e.g., 10 weeks) to induce the obese phenotype before treatment initiation.	[1][3]

Experimental Protocols

This section outlines the detailed methodology for a typical study investigating the effects of **SR9238** in DIO mice.



Animal Model and Acclimation

- Animal Selection: Male C57BL/6J mice are a commonly used strain for DIO studies.[1]
 Alternatively, ob/ob mice, which are genetically obese and diabetic, can be used to model more severe metabolic disease.[3][5]
- Diet-Induced Obesity: To induce obesity, house the mice individually and provide them with a high-fat diet (e.g., 60% kcal from fat) for at least 10 weeks prior to the start of the experiment.[1] A control group should be fed a standard chow diet.
- Acclimation: Allow the animals to acclimate to the housing facility for at least one week before any experimental procedures.[1] For three days prior to the start of SR9238 administration, sham dose the mice with the vehicle solution to acclimate them to the injection procedure.[1]

SR9238 Formulation and Administration

- Preparation of Dosing Solution:
 - Dissolve SR9238 in Dimethyl sulfoxide (DMSO) to create a stock solution.
 - Add Tween-80 to the solution.
 - Finally, add water to achieve the final concentration in a vehicle of 10% DMSO, 10%
 Tween-80, and 80% water.[3]
- Administration:
 - Administer SR9238 or the vehicle control to the mice via intraperitoneal (i.p.) injection.
 - The standard dosage is 30 mg/kg of body weight, administered once daily for 30 days.[1]
 [3]

In-life Monitoring and Measurements

 Body Weight and Food Intake: Monitor and record the body weight and food intake of each mouse daily throughout the 30-day treatment period.[1][3]



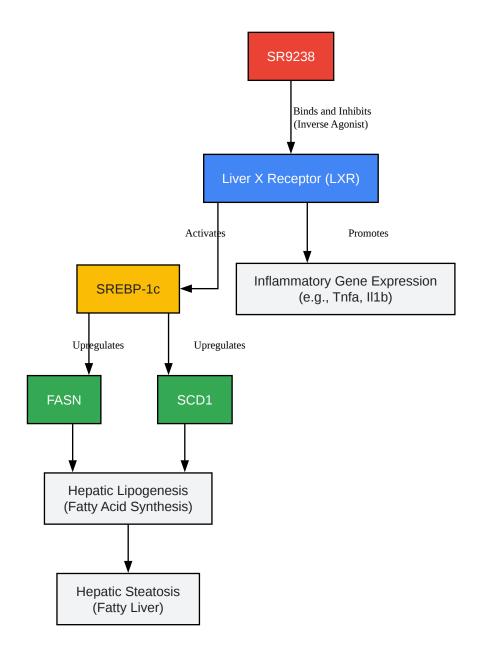
Body Composition Analysis: Perform body composition analysis (e.g., using DEXA or qNMR)
on all mice before the start and after the completion of the treatment to assess changes in fat
and lean mass.[1]

Terminal Procedures and Sample Collection

- Blood Collection: At the end of the treatment period, collect blood from the mice via cardiac puncture.[1][3] This is a terminal procedure.
- Plasma Analysis: Process the blood to separate the plasma. Use the plasma for measuring
 markers of liver injury such as Alanine aminotransferase (ALT), Aspartate aminotransferase
 (AST), and Alkaline phosphatase (ALP), as well as cholesterol and triglyceride levels.[4]
- Tissue Collection:
 - Euthanize the mice according to approved institutional protocols.
 - Dissect and weigh the livers.[1]
 - Immediately flash-freeze a portion of the liver in liquid nitrogen for gene expression analysis (e.g., qPCR).[1][3]
 - Place another portion of the liver in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, F4/80 staining for macrophages).[1][3]

Visualizations Signaling Pathway of SR9238 Action



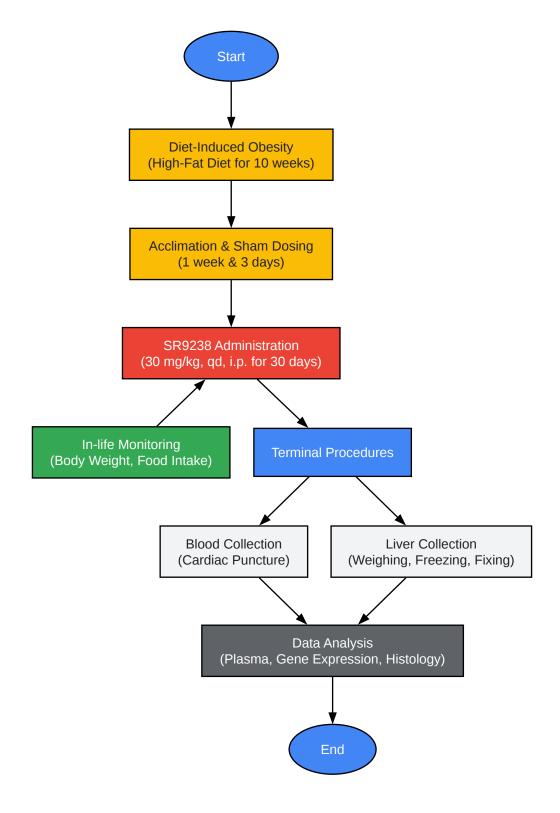


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Caption: **SR9238** acts as an inverse agonist of LXR, inhibiting downstream lipogenic and inflammatory pathways.

Experimental Workflow for SR9238 Administration in DIO Mice





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Caption: A flowchart illustrating the key steps in a typical **SR9238** study using DIO mice.



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